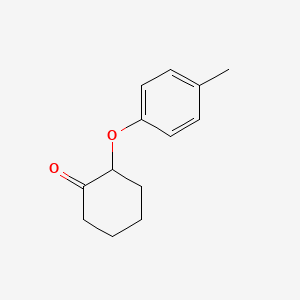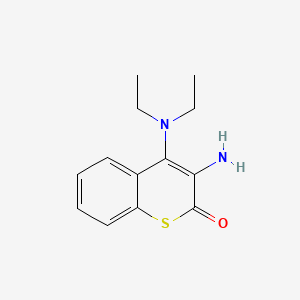
1-Thiocoumarin, 3-amino-4-diethylamino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Thiocoumarin, 3-amino-4-diethylamino- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfur. This substitution imparts unique chemical properties to the molecule, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .
准备方法
The synthesis of 1-Thiocoumarin, 3-amino-4-diethylamino- typically involves the introduction of amino and diethylamino groups to the thiocoumarin scaffold. One common synthetic route starts with the preparation of the thiocoumarin core, followed by functionalization at specific positions. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations .
Industrial production methods for thiocoumarin derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
化学反应分析
1-Thiocoumarin, 3-amino-4-diethylamino- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified thiocoumarin derivatives with enhanced properties .
科学研究应用
1-Thiocoumarin, 3-amino-4-diethylamino- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions, particularly in enzyme inhibition and protein binding studies.
Medicine: Thiocoumarin derivatives have shown potential as therapeutic agents, particularly in antimicrobial and anticancer research.
作用机制
The mechanism of action of 1-Thiocoumarin, 3-amino-4-diethylamino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions, which can result in therapeutic effects in disease models .
相似化合物的比较
1-Thiocoumarin, 3-amino-4-diethylamino- can be compared to other thiocoumarin derivatives, such as:
7-(N, N-diethylamino)-4-trifluoromethyl-2-thiocoumarin: Known for its use as a sensor for heavy metal pollution and bacterial contamination.
4-hydroxythiocoumarin: Used in various synthetic applications and known for its reactivity in sulfonylation reactions.
The uniqueness of 1-Thiocoumarin, 3-amino-4-diethylamino- lies in its specific functional groups, which impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
59647-36-8 |
|---|---|
分子式 |
C13H16N2OS |
分子量 |
248.35 g/mol |
IUPAC 名称 |
3-amino-4-(diethylamino)thiochromen-2-one |
InChI |
InChI=1S/C13H16N2OS/c1-3-15(4-2)12-9-7-5-6-8-10(9)17-13(16)11(12)14/h5-8H,3-4,14H2,1-2H3 |
InChI 键 |
IELZNSLIOHAMQZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=C(C(=O)SC2=CC=CC=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


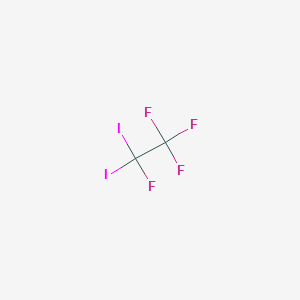
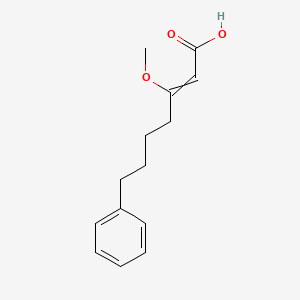
![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)

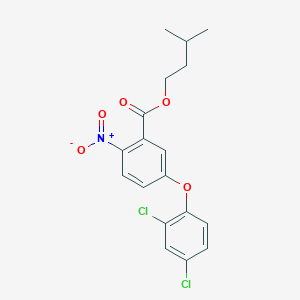
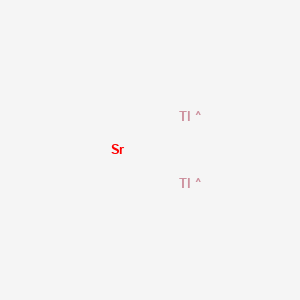
![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)
![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)
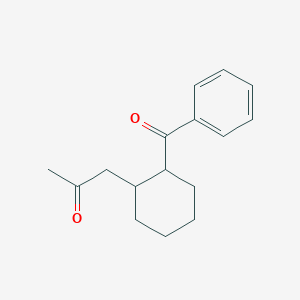


![(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione](/img/structure/B14618646.png)
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)
